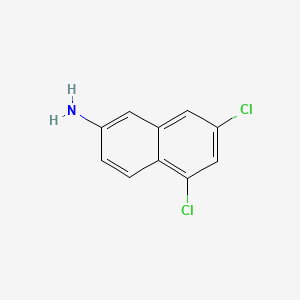

5,7-Dichloro-2-naphthylamine

Description

Structure

3D Structure

Properties

CAS No. |

23417-67-6 |

|---|---|

Molecular Formula |

C10H7Cl2N |

Molecular Weight |

212.07 g/mol |

IUPAC Name |

5,7-dichloronaphthalen-2-amine |

InChI |

InChI=1S/C10H7Cl2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h1-5H,13H2 |

InChI Key |

DSLZCMZADMRBGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dichloro 2 Naphthylamine

Established Synthetic Pathways

The established pathways for the synthesis of 5,7-dichloro-2-naphthylamine predominantly rely on the reduction of a suitable nitro-naphthalene precursor. This approach is a cornerstone of aromatic amine synthesis, offering reliable and well-understood methods.

Synthesis from Nitro-Naphthalene Precursors

The synthesis of 5,7-dichloro-2-naphthylamine logically begins with the preparation of its corresponding nitro-precursor, 5,7-dichloro-2-nitronaphthalene. While direct nitration of 1,3-dichloronaphthalene (B3049781) is a plausible route, the regioselectivity of such a reaction would need careful control to achieve the desired 2-nitro isomer. The nitration of 1,3-dichloro-2-nitrobenzene (B1583056) has been shown to be quantitative, suggesting that nitration of dichlorinated aromatic systems can be efficient. Once the 5,7-dichloro-2-nitronaphthalene precursor is obtained, its reduction to the target amine is the subsequent critical step. This transformation is typically achieved through catalytic hydrogenation or chemical reduction.

Catalytic Reduction Approaches

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under varying pressures of hydrogen.

A key advantage of catalytic hydrogenation is the generation of clean products, with water being the primary byproduct. However, a potential side reaction when dealing with halogenated nitroaromatics is hydrodehalogenation, where a chloro-substituent is replaced by hydrogen. The choice of catalyst and reaction conditions is therefore crucial to minimize this undesired outcome. For instance, Raney nickel is sometimes preferred over Pd/C for substrates where dehalogenation is a concern.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, 1-50 atm, Room Temp - 80°C, Ethanol/Methanol | High activity, versatile | Can cause dehalogenation |

| Platinum Dioxide (PtO₂) | H₂, 1-3 atm, Room Temp, Acetic Acid/Ethanol | Effective for a wide range of substrates | Higher cost |

| Raney Nickel | H₂, 1-50 atm, Room Temp - 100°C, Ethanol | Less prone to cause dehalogenation | Pyrophoric, requires careful handling |

Stannous Chloride Reduction Techniques

A classic and highly effective method for the reduction of nitroarenes, particularly in the presence of sensitive functional groups like halogens, is the use of stannous chloride (tin(II) chloride). This method is advantageous as it generally does not affect chloro substituents on the aromatic ring. strategian.comlookchem.com The reaction is typically carried out in an acidic medium, such as ethanol and concentrated hydrochloric acid, at elevated temperatures.

The mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group, followed by protonation. acsgcipr.org A common procedure involves dissolving stannous chloride dihydrate in ethanol and hydrochloric acid, followed by the addition of the nitroaromatic compound. The reaction mixture is then heated to reflux until the reduction is complete. The workup of stannous chloride reductions can be challenging due to the formation of tin salts, but procedures have been developed to mitigate these issues. For instance, making the solution strongly basic can precipitate tin hydroxides, which can then be filtered off.

Novel Synthetic Approaches and Methodological Improvements

Modern catalytic systems are being developed that show excellent performance in the reduction of multi-functionalized nitroarenes. acsgcipr.org These often involve the use of more sophisticated ligands or bimetallic catalysts that can enhance the selectivity of the reduction and prevent dehalogenation. While specific applications to 5,7-dichloro-2-nitronaphthalene are not yet prevalent in the literature, these newer methods represent a promising area for future synthetic development for this class of compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. For the synthesis of 5,7-dichloro-2-naphthylamine, several parameters can be adjusted to achieve the best outcome.

In catalytic hydrogenation, key variables include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. For a substrate like 5,7-dichloro-2-nitronaphthalene, a systematic approach would involve screening different catalysts to identify the one with the highest activity and lowest dehalogenation potential. Subsequently, the other parameters can be fine-tuned.

For stannous chloride reductions, the stoichiometry of the reducing agent is a primary consideration. Typically, an excess of stannous chloride is used to ensure complete conversion of the nitro group. The concentration of the acid catalyst and the reaction temperature are also important variables that can influence the reaction rate and the formation of byproducts. The workup procedure can also be optimized to improve the recovery and purity of the final product.

| Parameter | Catalytic Hydrogenation | Stannous Chloride Reduction | Potential Impact on Yield and Purity |

|---|---|---|---|

| Catalyst/Reducing Agent | Type (Pd/C, PtO₂, Raney Ni) and loading | Molar equivalents of SnCl₂ | Directly affects conversion rate and selectivity. |

| Solvent | Ethanol, Ethyl Acetate, Acetic Acid | Ethanol, Acetic Acid | Influences solubility of reactants and catalyst activity. |

| Temperature | Room temperature to 100°C | Room temperature to reflux | Affects reaction rate and can influence side reactions. |

| Pressure | 1 to 50 atm of H₂ | Atmospheric | Higher pressure can increase reaction rate in hydrogenation. |

| Acid/Base | Often neutral or slightly acidic | Typically acidic (HCl) | Crucial for the mechanism and can affect product stability. |

Advanced Characterization and Structural Analysis of 5,7 Dichloro 2 Naphthylamine

Spectroscopic Characterization Techniques

Spectroscopic techniques provide a wealth of information regarding the molecular structure of 5,7-dichloro-2-naphthylamine by examining the interaction of the molecule with electromagnetic radiation. Each method offers a unique window into the compound's structural features.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For aromatic amines like 2-naphthylamine (B18577), the parent compound of 5,7-dichloro-2-naphthylamine, the UV-Vis spectrum in alcohol typically exhibits several absorption maxima. nih.gov These absorptions are attributed to π → π* transitions within the naphthalene (B1677914) ring system. The introduction of two chlorine atoms at the 5 and 7 positions is expected to induce a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) in the UV-Vis spectrum. This is due to the electron-donating effect of the chlorine atoms' lone pairs, which can extend the conjugation of the π-system.

Table 1: Expected UV-Vis Absorption Maxima for 5,7-Dichloro-2-naphthylamine in a Polar Solvent

| Transition | Expected λmax (nm) | Notes |

| π → π | > 340 | Shifted from the parent 2-naphthylamine due to chloro substituents. |

| π → π | ~ 290-300 | Shifted from the parent 2-naphthylamine. |

| π → π* | ~ 240-250 | Shifted from the parent 2-naphthylamine. |

Note: The exact values would need to be determined experimentally.

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups and vibrational modes within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds.

The IR spectrum of 5,7-dichloro-2-naphthylamine is expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of the amine group will be indicated by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration is anticipated around 1250-1350 cm⁻¹. A crucial feature will be the C-Cl stretching vibrations, which are typically found in the fingerprint region of the spectrum, below 800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for 5,7-Dichloro-2-naphthylamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Amine |

| Aromatic C-H Stretch | > 3000 | Naphthalene Ring |

| C=C Stretch | 1500 - 1600 | Naphthalene Ring |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-Cl Stretch | < 800 | Chloroalkane |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

For 5,7-dichloro-2-naphthylamine, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The protons on the naphthalene ring will appear in the aromatic region (typically 7.0-8.0 ppm). The position of the amino group protons can vary and may appear as a broad singlet. The splitting patterns (e.g., doublets, triplets) of the aromatic protons will provide crucial information about their connectivity.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in 5,7-dichloro-2-naphthylamine will give rise to a distinct signal. The chemical shifts of the carbon atoms will be influenced by the attached atoms and their position within the ring system. The carbons bonded to the chlorine atoms are expected to be significantly deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5,7-Dichloro-2-naphthylamine

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | The exact shifts and coupling constants would confirm the substitution pattern. |

| ¹H (Amine) | Broad, variable | The chemical shift is dependent on solvent and concentration. |

| ¹³C (Aromatic) | 110 - 150 | Carbons attached to chlorine will be downfield. |

Note: These are predicted ranges, and the actual values would be determined from the experimental spectrum.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

For 5,7-dichloro-2-naphthylamine (C₁₀H₇Cl₂N), the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak in the molecular ion cluster would correspond to the species containing two ³⁵Cl atoms. The fragmentation pattern would provide further structural information, with common fragmentation pathways involving the loss of chlorine atoms or the amino group.

Table 4: Expected Key Ions in the Mass Spectrum of 5,7-Dichloro-2-naphthylamine

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 211 | Molecular ion |

| [M+2]⁺ | 213 | Isotope peak (one ³⁷Cl) |

| [M+4]⁺ | 215 | Isotope peak (two ³⁷Cl) |

| [M-Cl]⁺ | 176 | Loss of a chlorine atom |

| [M-2Cl]⁺ | 141 | Loss of two chlorine atoms |

Note: The relative intensities of the isotope peaks are predictable and confirm the presence of two chlorine atoms.

X-ray Crystallography for Solid-State Structure Elucidation

While spectroscopic methods provide invaluable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

The primary prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. For a small organic molecule like 5,7-dichloro-2-naphthylamine, several general strategies can be employed for crystal growth. nottingham.ac.uk

A common and effective method is slow evaporation of a saturated solution. researchgate.net This involves dissolving the compound in a suitable solvent or a mixture of solvents in which it has moderate solubility. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The choice of solvent is critical and often requires empirical screening of various options.

Another widely used technique is slow cooling of a saturated solution. A saturated solution of the compound is prepared at an elevated temperature, and then the temperature is gradually lowered. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Vapor diffusion is another powerful method. In this technique, a solution of the compound is placed in a sealed container along with a vial containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

The success of these methods depends on factors such as the purity of the compound, the choice of solvent, the rate of evaporation or cooling, and the absence of vibrations or dust particles that could lead to the formation of multiple small crystals instead of a single large one.

Once a suitable single crystal is obtained, it can be mounted on a diffractometer, and its crystal structure can be determined. The resulting structural data would provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture. nih.govresearchgate.net

Determination of Molecular Conformation and Stereochemistry

Following a comprehensive search of scientific literature and chemical databases, no specific experimental studies, such as single-crystal X-ray diffraction analysis, for 5,7-dichloro-2-naphthylamine were identified. Such studies are essential for the definitive determination of the molecule's conformation, including the planarity of the naphthalene ring system, the orientation of the amino group, and the precise bond angles and lengths, as well as its stereochemical properties. While the foundational structure is a naphthalene core, the precise impact of the chloro and amino substituents on its geometry remains uncharacterized experimentally.

Without experimental data, any discussion on the molecular conformation and stereochemistry would be purely theoretical and fall outside the scope of this-evidence based article.

Analysis of Intermolecular Interactions and Crystal Packing

Similarly, in the absence of crystallographic data for 5,7-dichloro-2-naphthylamine, a detailed analysis of its intermolecular interactions and crystal packing is not possible. Crystal packing is dictated by the collective effect of various intermolecular forces, which work to create a thermodynamically stable, repeating three-dimensional lattice.

For a molecule like 5,7-dichloro-2-naphthylamine, one would anticipate a range of potential intermolecular interactions that would influence its solid-state structure. These would likely include:

Hydrogen Bonding: The amino group (-NH2) is a classic hydrogen bond donor, and could form hydrogen bonds with the nitrogen or chlorine atoms of neighboring molecules.

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

π-π Stacking: The aromatic naphthalene rings are expected to interact through π-π stacking, which is a common feature in the crystal structures of polycyclic aromatic compounds.

The interplay of these interactions would determine the specific packing motif, influencing physical properties such as melting point and solubility. However, without experimental determination of the crystal structure, the nature and geometry of these interactions remain speculative.

A detailed understanding of the molecular conformation and crystal packing of 5,7-dichloro-2-naphthylamine awaits future crystallographic studies.

Chemical Reactivity and Derivatization of 5,7 Dichloro 2 Naphthylamine

Reactions Involving the Amine Functional Group

The amino group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles to specific positions on the naphthalene (B1677914) ring. lkouniv.ac.inwikipedia.org This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic system, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. lkouniv.ac.inkhanacademy.org In contrast, the chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they also direct incoming electrophiles to ortho and para positions. libretexts.org

The interplay between the activating amino group and the deactivating chloro groups determines the regioselectivity of substitution. The amino group's activating effect generally dominates, directing substitution to the positions ortho and para to it. libretexts.org However, the precise outcome can be influenced by steric hindrance and the specific reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

For instance, in the nitration of substituted benzenes, an amino group strongly directs nitration to the ortho and para positions. libretexts.org A similar directing effect would be anticipated for 5,7-dichloro-2-naphthylamine, although the presence of the chloro substituents would likely modulate the reaction's rate and the ratio of ortho to para products.

While electrophilic substitution is favored on the activated naphthalene ring, nucleophilic substitution of the chloro groups is generally challenging. Aryl halides, such as the dichloronaphthylamine, are typically unreactive towards nucleophiles under standard conditions. This is due to the high energy required to break the strong carbon-halogen bond and the repulsion between the incoming nucleophile and the electron-rich aromatic ring.

However, under specific and often harsh conditions, such as high temperatures and pressures, or in the presence of a strong catalyst, nucleophilic aromatic substitution (SNAr) can occur. The presence of electron-withdrawing groups can facilitate this type of reaction, but the chloro groups themselves are not typically sufficient to activate the ring for SNAr without additional activating groups or specific reaction conditions.

The amine group of 5,7-dichloro-2-naphthylamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

These Schiff bases can be valuable intermediates in organic synthesis, serving as precursors for the construction of more complex molecules. The formation of Schiff bases introduces a new functional group and can be a key step in the synthesis of various heterocyclic compounds.

Synthesis of Functionalized Derivatives of 5,7-Dichloro-2-naphthylamine

The reactivity of 5,7-dichloro-2-naphthylamine allows for the synthesis of a wide array of functionalized derivatives, including those with additional substituents and complex ring systems.

The strategic use of electrophilic aromatic substitution reactions allows for the introduction of various functional groups onto the naphthalene ring. For example, sulfonation can introduce a sulfonic acid group (-SO3H), which can be a useful handle for further transformations or for modifying the solubility of the molecule. rsc.org

The directing effects of the existing amino and chloro groups are crucial in determining the position of the new substituent. libretexts.org By carefully choosing the reaction conditions and the electrophile, it is possible to achieve a degree of control over the substitution pattern, leading to the synthesis of specific isomers.

5,7-Dichloro-2-naphthylamine can serve as a building block for the synthesis of more complex polycyclic and heterocyclic systems. nih.govnih.gov For example, the amine group can be diazotized and then coupled with other aromatic compounds to form azo dyes, a class of compounds known for their vibrant colors. wikipedia.org

Furthermore, the naphthalene ring system itself can be a precursor for the construction of larger polycyclic aromatic hydrocarbons or heterocyclic systems containing nitrogen, oxygen, or sulfur. researchgate.net These transformations often involve multi-step synthetic sequences, where the initial functionalization of the dichloronaphthylamine is a critical step. The synthesis of such complex molecules is an active area of research, with applications in materials science and medicinal chemistry. nih.govresearchgate.net

Mechanistic Studies of Chemical Transformations Involving 5,7-Dichloro-2-naphthylamine

Detailed mechanistic studies specifically on 5,7-Dichloro-2-naphthylamine are not extensively documented. However, by examining the reactivity of the parent compound, 2-naphthylamine (B18577), and related halogenated naphthalenes, plausible mechanistic pathways for its transformations can be proposed.

The amino group (-NH2) at the 2-position is a strong activating group, directing electrophilic aromatic substitution to the 1 and 3 positions. However, the presence of two chlorine atoms at the 5 and 7 positions significantly influences the electron density distribution of the naphthalene ring system through inductive and resonance effects. These chlorine atoms are deactivating, making electrophilic substitution reactions more difficult compared to unsubstituted 2-naphthylamine.

Recent computational studies on the reaction of 2-naphthylamines with methanal have provided insight into the initial steps of such transformations. These studies suggest that the reaction can proceed through the formation of imine intermediates. nih.gov The initial attack of an electrophile, such as a protonated formaldehyde (B43269) equivalent, would likely occur at the nitrogen atom of the amino group, followed by rearrangement and subsequent reaction at the activated ring positions. nih.gov The presence of the chlorine atoms would modulate the energy barriers for these steps.

Furthermore, the chlorine substituents themselves can be involved in chemical transformations. Halogenated naphthalenes are known precursors for the generation of highly reactive aryne intermediates, such as naphthynes. nih.gov The generation of a 2-naphthyne intermediate from a di-halogenated precursor typically involves dehydrohalogenation. While the specific conditions for generating a naphthyne from 5,7-Dichloro-2-naphthylamine are not reported, this remains a potential reactive pathway under strong basic conditions.

The table below summarizes the expected reactivity and potential transformations of 5,7-Dichloro-2-naphthylamine based on the known chemistry of related compounds.

| Reaction Type | Reagents and Conditions | Expected Products | Mechanistic Considerations |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3/H2SO4) | Substituted 5,7-Dichloro-2-naphthylamine derivatives | The amino group directs substitution to the 1 and 3 positions. The chlorine atoms deactivate the ring, potentially requiring harsher reaction conditions. |

| Diazotization | NaNO2, HCl | 5,7-Dichloronaphthalene-2-diazonium chloride | The amino group is converted to a diazonium group, which is a versatile intermediate for introducing various functional groups. |

| N-Alkylation/N-Acylation | Alkyl halides, Acyl chlorides | N-substituted derivatives | The lone pair of the amino group acts as a nucleophile. |

| Naphthyne Formation | Strong base (e.g., NaNH2) | Potential for aryne intermediates | Dehydrohalogenation involving one of the chlorine atoms could lead to a highly reactive naphthyne, which can be trapped by various nucleophiles. nih.gov |

Theoretical and Computational Chemistry Studies on 5,7 Dichloro 2 Naphthylamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. arxiv.org It has become a standard tool in chemistry for predicting molecular geometries, electronic properties, and reactivity. DFT calculations focus on the electron density as the fundamental variable, offering a balance between accuracy and computational cost. nih.gov

For a molecule such as 5,7-dichloro-2-naphthylamine, DFT would be used to optimize its molecular geometry, determining the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, which reveals how electrons are shared among the atoms, and the molecular electrostatic potential (MEP), which identifies regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such calculations on related naphthylamine derivatives have been instrumental in understanding their chemical behavior and reaction pathways. conicet.gov.arnih.gov The positions of the two chlorine atoms and the amino group on the naphthalene (B1677914) core significantly influence the electron distribution and, consequently, the molecule's reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. researchgate.net

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Naphthalene This table presents data for the related compound naphthalene to illustrate the outputs of DFT calculations and is not data for 5,7-Dichloro-2-naphthylamine.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| DFT | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| Hartree-Fock | 6-31G | -5.82 | - | - |

Source: Adapted from a 2024 study on Naphthalene. samipubco.com

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For 5,7-dichloro-2-naphthylamine, the primary source of conformational flexibility would be the rotation around the carbon-nitrogen bond of the amino group. Using computational methods, the potential energy surface can be scanned by systematically rotating this bond. Energy minimization calculations are then performed for each potential conformer to find the most stable, lowest-energy structure. This process is crucial for ensuring that subsequent property calculations are based on the molecule's most realistic and stable geometry. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. nih.gov

For 5,7-dichloro-2-naphthylamine, MD simulations could be used to explore its conformational landscape in different environments, such as in a solvent like water or an organic solvent. mdpi.com This would reveal how the molecule moves, vibrates, and interacts with surrounding solvent molecules. Such simulations provide insights into properties like diffusion coefficients and can help understand how the molecule behaves at an interface between two different phases (e.g., organic and aqueous). researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest. These models are expressed as mathematical equations.

In a QSPR study involving 5,7-dichloro-2-naphthylamine, it would be included in a dataset of related compounds. Various molecular descriptors (computationally derived properties like electronic, steric, and thermodynamic parameters) would be calculated for each molecule. Statistical methods would then be used to build a model that links these descriptors to an observable property, such as boiling point, solubility, or a specific type of chemical reactivity. The resulting QSPR model can then be used to predict the properties of new, untested compounds based solely on their structure.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. conicet.gov.ar

For 5,7-dichloro-2-naphthylamine, computational methods like DFT could be used to elucidate the mechanisms of reactions it might undergo, such as electrophilic aromatic substitution or reactions involving the amino group. For instance, a study on the reaction of the parent 2-naphthylamine (B18577) with methanal used DFT calculations to determine the relative free energies of various intermediates and transition states, shedding light on the thermochemistry and favorability of different reaction pathways. conicet.gov.ar A similar approach for the dichlorinated analogue would reveal how the chlorine substituents affect the reaction barriers and product distributions.

Applications of 5,7 Dichloro 2 Naphthylamine and Its Derivatives in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

Naphthylamines are critical intermediates in the synthesis of a wide array of complex organic molecules. The amine group provides a reactive handle for diazotization, acylation, and alkylation reactions, while the naphthalene (B1677914) core offers a rigid, aromatic platform.

Precursor for Dye Intermediates and Chromophores

Historically, the parent compound 2-naphthylamine (B18577) was a cornerstone in the manufacturing of azo dyes. nih.gov The process typically involves the diazotization of the amine group, followed by a coupling reaction with an electron-rich aromatic compound, such as 2-naphthol, to form a highly conjugated azo compound responsible for the color. byjus.com This reaction creates vibrant and stable dyes used extensively in the textile industry.

Despite the established utility of the naphthylamine scaffold in dye synthesis, specific research detailing the use of 5,7-Dichloro-2-naphthylamine as a precursor for dye intermediates or chromophores is not present in the current body of scientific literature. While the fundamental chemical principles suggest it could be diazotized and coupled, its actual application in this area remains undocumented. The electronic effects of the two chlorine atoms would be expected to influence the color (chromophore) of any resulting azo dye, likely causing a shift in the absorption wavelength compared to dyes derived from the non-chlorinated parent.

Table 1: Examples of Azo Dyes Derived from the Parent Compound, 2-Naphthylamine This table provides context on the general class of compounds, as specific examples for 5,7-Dichloro-2-naphthylamine are not available.

| Reactants | Resulting Dye Class | Color |

| Benzene Diazonium Chloride + 2-Naphthol | Azo Dye (Aniline Red) | Bright Orange/Red |

| Diazotized 2-Naphthylamine + Phenol | Azo Dye | Varies |

Synthesis of Sulfonated Naphthylamine Derivatives

Sulfonation of naphthylamines is a crucial industrial process for producing water-soluble dyes and intermediates. The introduction of sulfonic acid groups (-SO₃H) enhances the solubility of the dye molecules and improves their affinity for textile fibers. For instance, the sulfonation of 2-Aminonaphthalene-1-sulfonic acid (Tobias acid) can yield 2-Aminonaphthalene-1,5-disulfonic acid, a key intermediate. chemicalbook.com Similarly, other isomers like 2-naphthylamine-1,5,7-trisulfonic acid are produced through controlled sulfonation processes. chemicalbook.com

A review of published methods reveals no specific procedures for the direct sulfonation of 5,7-Dichloro-2-naphthylamine . The reaction conditions required for sulfonation are typically harsh (e.g., using oleum), and the presence of two deactivating chloro-substituents on the naphthalene ring would significantly influence the regioselectivity and feasibility of introducing sulfonic acid groups. Further research would be needed to determine the optimal conditions and resulting isomers from such a reaction.

Scaffold for Heterocyclic Compound Synthesis

The fusion of other ring systems onto the naphthalene core or the use of the amine as a reactive site allows for the construction of complex heterocyclic structures, which are of great interest in medicinal chemistry due to their diverse biological activities.

Construction of Quinazolinone Frameworks

Quinazolinone derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis of the quinazolinone core often begins with precursors containing an anthranilic acid moiety. nih.gov Other methods involve the chemical modification of existing quinazoline (B50416) rings. ccsenet.org

There is currently no documented research showing the use of 5,7-Dichloro-2-naphthylamine as a starting material or scaffold for the synthesis of quinazolinone frameworks. Building a quinazolinone structure from this compound would require a multi-step synthetic sequence to construct the pyrimidinone ring fused to the naphthalene system, a pathway that has not been reported in the literature.

Development of Ligands for Catalytic Processes

The development of novel ligands is a driving force in the field of catalysis, enabling new transformations with high efficiency and selectivity. Aromatic amines and heterocyclic compounds are frequently used as ligands for transition metals.

A comprehensive search of chemical databases and scientific literature reveals no studies in which 5,7-Dichloro-2-naphthylamine or its direct derivatives have been synthesized or evaluated for use as ligands in catalytic processes. The potential for the amine group to coordinate with metal centers exists, but this application has not been explored.

Exploration of Biological Activities and Structure Activity Relationships of 5,7 Dichloro 2 Naphthylamine Derivatives

Antimicrobial Activity Investigations of Substituted Naphthylamine Derivatives

Substituted naphthylamine derivatives have emerged as a noteworthy class of compounds with a broad spectrum of antimicrobial properties. nih.gov Studies have demonstrated their potential to combat both bacterial and fungal pathogens, prompting further exploration into their mechanisms of action and the structural features that govern their efficacy.

In Vitro Assessment against Bacterial Strains

The antibacterial prowess of naphthylamine derivatives has been systematically evaluated against a panel of clinically relevant bacterial strains. Research has shown that certain thiazolidinone derivatives incorporating a nitronaphthylamine substituent exhibit significant antibacterial properties. nih.gov For instance, some of these novel compounds displayed in vitro activity against Staphylococcus aureus and Bacillus subtilis that was comparable to aminopenicillins. nih.gov However, their efficacy was found to be lower against encapsulated bacteria like Klebsiella pneumoniae and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 500-1000 μg/mL. nih.gov

Further investigations into other naphthylamine analogs, including those with azetidinone and thiazolidinone moieties, have also revealed broad-spectrum activity against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg The introduction of different substituents, such as methyl, methoxy (B1213986), and chloro groups, on the aromatic ring has been shown to result in potent antimicrobial activity, in some cases exceeding that of the standard drug ampicillin. ekb.eg The antibacterial action of some azo compounds has been attributed to the resorcinol (B1680541) moiety. ekb.eg

Below is a table summarizing the in vitro antibacterial activity of selected naphthylamine derivatives:

| Derivative Type | Bacterial Strain | Activity | Reference |

| Thiazolidinone derivatives with nitronaphthylamine | Staphylococcus aureus, Bacillus subtilis | Comparable to aminopenicillins | nih.gov |

| Thiazolidinone derivatives with nitronaphthylamine | Klebsiella pneumoniae, Escherichia coli | MIC: 500-1000 μg/mL | nih.gov |

| Azetidinone derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Active | ekb.eg |

In Vitro Assessment against Fungal Pathogens

In addition to their antibacterial effects, naphthylamine derivatives have demonstrated notable antifungal activity. Thiazolidinone derivatives with a nitronaphthylamine substituent have been shown to possess antifungal properties, with some compounds exhibiting activity similar to the antifungal drug fluconazole. nih.gov These derivatives were tested against a range of Candida species, including Candida albicans, Candida glabrata, Candida krusei, Candida kefyr, Candida tropicalis, and Candida parapsilosis. nih.gov

Interestingly, studies on α-naphthylamine derivatives revealed a divergence in their biological activities. While some N-aryl-N-[1-(naphth-1-yl)but-3-enyl]amines were potent cytotoxic agents, they were devoid of antifungal properties, suggesting a selective toxicity towards cancer cells. nih.gov In contrast, certain N-(pyridinylmethyl)naphthalen-1-amines exhibited moderate antifungal activity, particularly against the dermatophyte Trichophyton rubrum, a common cause of skin and nail infections. nih.gov Specifically, the derivative with the pyridine (B92270) ring nitrogen in the β-position showed the most promising results against T. rubrum. nih.gov

The following table presents the in vitro antifungal activity of specific naphthylamine derivatives:

| Derivative Type | Fungal Pathogen | Activity | Reference |

| Thiazolidinone derivatives with nitronaphthylamine | Candida species | Similar to fluconazole | nih.gov |

| N-(pyridinylmethyl)naphthalen-1-amines | Trichophyton rubrum | Moderate activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Antimicrobial Efficacy

To better understand the relationship between the chemical structure of naphthylamine derivatives and their antimicrobial activity, Quantitative Structure-Activity Relationship (QSAR) studies have been employed. researchgate.net These studies use statistical methods to correlate the biological activity of compounds with their physicochemical properties and structural features. researchgate.net

For a series of 1,3-disubstituted-1H-naphtho[1,2-e] nih.govekb.egoxazines, QSAR analysis indicated that the antibacterial activity was influenced by topological parameters such as the Balaban index (J), Kier's second-order molecular index (κα2), and the third-order molecular connectivity index (3χ). researchgate.net On the other hand, the antifungal activity of these compounds was primarily governed by the valence first-order molecular connectivity index (1χv). researchgate.net Such models are valuable for predicting the antimicrobial potential of new, untested compounds and for guiding the design of more potent derivatives. researchgate.net

Cytotoxic Activity Studies of Naphthylamine-Based Compounds

The potential of naphthylamine-based compounds as anticancer agents has been another significant area of research. These studies have focused on evaluating their toxicity towards various cancer cell lines and elucidating the molecular mechanisms responsible for their cytotoxic effects.

In Vitro Evaluation against Specific Cancer Cell Lines

Diverse α-naphthylamine derivatives have been synthesized and tested for their cytotoxic activity against several human cancer cell lines. nih.gov A series of N-aryl-N-[1-(naphth-1-yl)but-3-enyl]amines demonstrated significant and selective cytotoxic activity against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC50 values often below 10 μg/mL. nih.gov

Structure-activity relationship studies within this series revealed several key insights:

The presence of a methoxy (OMe) group as a substituent on the aryl ring resulted in the most potent cytotoxic compound with a broad spectrum of activity. nih.gov

Among halogen substituents, bromine conferred better activity than chlorine, which in turn was more effective than fluorine. nih.gov

The addition of an extra chlorine atom in the meta position did not significantly alter the activity. nih.gov

Conversely, adding an extra fluorine atom led to a decrease in activity across the tested cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected α-naphthylamine derivatives:

| Derivative | R³ Substituent | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 5a | OMe | MCF-7, H-460, SF-268 | Most cytotoxic | nih.gov |

| 5d | Br | MCF-7, H-460, SF-268 | More active than Cl and F analogs | nih.gov |

| 5c | Cl | MCF-7, H-460, SF-268 | Less active than Br analog | nih.gov |

| 5b | F | MCF-7, H-460, SF-268 | Least active halogen analog | nih.gov |

Investigation of Molecular Mechanisms Underlying Cytotoxicity

The cytotoxic effects of naphthylamine derivatives are believed to be mediated through various molecular mechanisms. One of the primary mechanisms associated with the toxicity of related naphthoquinones is the generation of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately culminating in cell death. nih.govnih.gov

For instance, the cytotoxic mechanism of menadione (B1676200) (a naphthoquinone) is linked to the excessive production of ROS. plos.org This leads to a state of oxidative stress within the cell. plos.org Another proposed mechanism involves the electrophilic nature of these compounds, allowing them to react with cellular nucleophiles like glutathione (B108866) (GSH), a key antioxidant. plos.org Depletion of GSH can disrupt the cellular redox balance and render the cell more susceptible to oxidative damage. plos.org

Furthermore, some quinone compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process can be triggered by DNA damage and involves the activation of specific signaling pathways. nih.gov For example, the natural naphthoquinone juglone (B1673114) has been found to cause cell death by inducing ROS production, leading to DNA damage and inhibiting the DNA self-repair protein RecA. nih.gov The activation of caspases, a family of proteases crucial for the execution of apoptosis, has also been observed in response to treatment with certain cytotoxic agents. nih.gov

Structure-Cytotoxic Activity Relationships

The cytotoxic potential of naphthalene (B1677914) derivatives is a subject of considerable research interest, particularly in the context of developing novel anticancer agents. While direct studies on 5,7-dichloro-2-naphthylamine are not extensively documented in publicly available literature, the structure-activity relationships of related naphthalene-containing compounds provide valuable insights.

Research on a series of naphthalene-substituted benzimidazole (B57391) derivatives has demonstrated significant antiproliferative activities. acgpubs.org In one study, certain compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values in the sub-micromolar range. acgpubs.org For instance, some derivatives showed high selectivity against the HepG2 liver cancer cell line while being less toxic to normal human embryonic kidney cells (HEK293). acgpubs.orgresearchgate.net

Furthermore, studies on naphthyridine derivatives, which incorporate a naphthalene ring at the C-2 position, have highlighted the importance of this bulky, lipophilic group for potent cytotoxic activity. nih.gov The substitution pattern on the naphthalene ring itself can also influence cytotoxicity. For example, the introduction of methyl groups at specific positions on the C-2 naphthyl ring was found to enhance activity against HeLa cells. nih.gov Conversely, the substitution of the naphthyl ring with other aromatic systems, such as a quinoline (B57606) ring, was suggested to improve cytotoxicity against PC-3 prostate cancer cells. nih.gov

Table 1: Cytotoxic Activity of Selected Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

| Naphthalene-substituted benzimidazole derivative 11 | Multiple | 0.078 - 0.625 | acgpubs.org |

| Naphthalene-substituted benzimidazole derivative 13 | Multiple | 0.078 - 0.625 | acgpubs.org |

| Naphthalene-substituted benzimidazole derivative 18 | HepG2 | Selective | acgpubs.orgresearchgate.net |

| Naphthyridine derivative 14 (with C-2 naphthyl ring) | HeLa | 2.6 | nih.gov |

| Naphthyridine derivative 15 (with C-2 naphthyl ring) | HeLa | 2.3 | nih.gov |

| Naphthyridine derivative 16 (with C-2 naphthyl ring) | HeLa | 0.7 | nih.gov |

Research on Dopaminergic and Adrenergic Receptor Ligand Properties of Dichloronaphthylamine Analogues

The affinity of a compound for a specific receptor is a critical determinant of its pharmacological effect. For dopaminergic and adrenergic receptors, the chemical structure of the ligand, including the nature of the aromatic system and the substituents it carries, plays a pivotal role. The naphthyl group, as a bioisostere of other aromatic systems, has been incorporated into ligands targeting these receptors. nih.gov For instance, the replacement of the catechol ring in isoprenaline with a naphthalene moiety led to the development of pronethalol, a beta-blocker. nih.gov

The chlorine atoms in 5,7-dichloro-2-naphthylamine would be expected to influence its binding to dopaminergic and adrenergic receptors by altering the electronic distribution and steric bulk of the naphthalene ring system. These modifications could potentially enhance or diminish affinity for specific receptor subtypes.

Beyond simple binding, the functional consequence of a ligand-receptor interaction (i.e., agonist, antagonist, or inverse agonist activity) is of paramount importance. First-generation antipsychotics, for example, primarily act as antagonists at D2 dopamine (B1211576) receptors. psychopharmacologyinstitute.comwikipedia.org Second-generation antipsychotics often exhibit a broader receptor profile, including antagonism at serotonin (B10506) 5-HT2A receptors. nih.gov

The functional activity of a dichloronaphthylamine analogue at dopaminergic and adrenergic receptors would depend on how the specific substitution pattern influences the conformational changes in the receptor upon binding. The electronic and steric effects of the chlorine atoms could favor a receptor conformation that leads to agonistic or antagonistic effects.

Structure-activity relationship (SAR) studies of adrenergic receptor ligands have shown that the nature of the aromatic ring and its substituents are critical for activity. For instance, the substitution on the aromatic ring of phenethylamine (B48288) derivatives can significantly impact their alpha-adrenergic receptor-blocking properties. Similarly, for dopamine receptor agonists, the aminotetralin structure, which can be considered a rigid analogue of dopamine, is a key pharmacophore.

The introduction of two chlorine atoms at the 5 and 7 positions of the 2-naphthylamine (B18577) core would create a unique electronic and steric profile. This could potentially lead to selective interactions with specific subtypes of dopaminergic or adrenergic receptors. However, without experimental data, any correlation between the structure of 5,7-dichloro-2-naphthylamine and its potential dopaminergic or adrenergic activity remains speculative.

Other Investigated Biological Activities of Functionalized Naphthalene Amines (e.g., anti-inflammatory, analgesic, antiviral, antitubercular, antihypertensive, antidiabetic, anti-neurodegenerative, antipsychotic, anticonvulsant, antidepressant properties)

The versatility of the naphthalene scaffold has led to the investigation of its derivatives for a wide range of biological activities. inchem.orgrasayanjournal.co.in

Anti-inflammatory and Analgesic Properties: Dichlorophenyl derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov Some of these compounds exhibited a potent anti-inflammatory effect on macrophages by reducing the levels of inflammatory mediators. nih.gov The analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.

Antiviral Activity: Naphthalene derivatives have demonstrated potential as antiviral agents. For instance, certain 2-aminonaphthalene derivatives have shown better in vitro antiviral activity against influenza A virus than the standard drug ribavirin. bohrium.comresearchgate.netnih.gov Some naphthalene diimide derivatives have been developed as potent G-quadruplex ligands with anti-HIV-1 activity. acs.org

Antitubercular Activity: Naphthalene derivatives have been explored for their potential against Mycobacterium tuberculosis. Naphthoquinone derivatives, for example, have shown promising antitubercular activity. nih.gov The structural requirements for the antitubercular activity of naphthalene-1,4-dione derivatives have been investigated using QSAR models. researchgate.net More specifically, certain naphthamide derivatives have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3). nih.gov

Antihypertensive Properties: Derivatives of 2,6-dichlorophenylamine have been investigated for their antihypertensive effects. nih.gov Some of these compounds were found to cause a marked lowering of blood pressure in spontaneously hypertensive rats. nih.gov

Anti-neurodegenerative Properties: The neuroprotective effects of various compounds are an active area of research. For instance, a dichlorophenyl derivative has been shown to have anti-inflammatory properties in microglial cells and prevent neuronal deficits in a mouse model of Parkinson's disease. nih.gov

Antipsychotic Properties: The primary mechanism of action of most antipsychotic drugs is the blockade of dopamine D2 receptors. wikipedia.orgwilliams.eduwikipedia.org While there is no direct evidence for the antipsychotic activity of 5,7-dichloro-2-naphthylamine, its potential interaction with dopamine receptors could warrant investigation in this area.

Antidepressant Properties: Many antidepressant drugs act by modulating serotonergic or noradrenergic systems. csic.es Serotonin modulators, for instance, inhibit the reuptake of serotonin and also interact with various serotonin receptors. wikipedia.orgwa.gov The potential for dichloronaphthylamine derivatives to interact with these monoamine systems would be a key factor in determining any antidepressant activity.

The mechanisms underlying the diverse biological activities of naphthalene derivatives are as varied as the activities themselves.

Anti-inflammatory and Analgesic Mechanisms: The anti-inflammatory action of many compounds is mediated through the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Another mechanism involves the suppression of pro-inflammatory cytokines such as TNF-α and interleukins via inhibition of signaling pathways like NF-κB. nih.gov

Antiviral Mechanisms: Antiviral mechanisms can involve the inhibition of viral replication by targeting viral proteins such as nucleoprotein (NP) and matrix (M) proteins in the case of influenza. bohrium.comresearchgate.netnih.gov Another strategy is the stabilization of G-quadruplex structures in viral promoters, as seen with some anti-HIV naphthalene diimides. acs.org Some naphthalene-based inhibitors have also been designed to target the SARS-CoV-2 papain-like protease (PLpro). nih.gov

Antitubercular Mechanisms: The antitubercular activity of some naphthalene derivatives is attributed to the inhibition of essential mycobacterial enzymes. For example, some naphthoquinones are thought to act via oxidative stress and inhibition of DNA gyrase. nih.gov The inhibition of MmpL3, a protein crucial for the transport of mycolic acids, is another key mechanism. nih.gov

Antihypertensive Mechanisms: The hypotensive effects of dichlorophenylamino derivatives can be centrally mediated, involving the sympathetic nervous system. nih.gov Blockade of adrenergic receptors is another common mechanism for antihypertensive drugs.

Anti-neurodegenerative Mechanisms: Neuroprotective mechanisms often involve the reduction of oxidative stress and the suppression of neuroinflammation. For example, inhibiting the inflammatory response of activated microglia can alleviate the progression of neurodegenerative diseases like Parkinson's. nih.gov

Antipsychotic Mechanisms: The primary mechanism of antipsychotic drugs is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. psychopharmacologyinstitute.comwikipedia.orgwilliams.eduwikipedia.org Some newer antipsychotics also exhibit antagonism at serotonin 5-HT2A receptors. nih.gov

Anticonvulsant Mechanisms: Anticonvulsant mechanisms are diverse and include the enhancement of GABA-mediated inhibition, for example, by positive allosteric modulation of GABA-A receptors. nih.govwikipedia.org Another major mechanism is the blockade of voltage-gated sodium or calcium channels. nih.govwikipedia.orgyoutube.com

Antidepressant Mechanisms: The most common mechanism for antidepressants is the inhibition of serotonin and/or norepinephrine (B1679862) reuptake. nih.gov Modulation of various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7, is another important therapeutic strategy. csic.eswikipedia.orgnih.gov

Preclinical In Vivo Models for Activity Assessment (Non-human)

The transition from in vitro activity to in vivo efficacy is a critical step in the drug discovery and development process. For derivatives of 5,7-Dichloro-2-naphthylamine, preclinical in vivo models are essential to evaluate their pharmacokinetic properties, target engagement, and potential therapeutic effects in a complex biological system. While extensive in vivo efficacy data for this specific class of compounds is not widely available in the public domain, key studies have provided valuable insights into their potential for treating central nervous system (CNS) disorders.

A significant hurdle in the development of drugs targeting the CNS is the ability of a compound to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Therefore, the demonstration of BBB penetration is a primary and crucial step in the preclinical assessment of any CNS-targeted agent.

In a notable study, the in vivo distribution of a key 5,7-Dichloro-2-naphthylamine derivative was investigated in mice. This research provided pivotal evidence of the compound's ability to penetrate the CNS, a fundamental prerequisite for its development as a treatment for neurological diseases such as Alzheimer's disease.

Key Research Findings in a Murine Model

A study by Di Santo and colleagues in 2012 focused on N-arylnaphthylamine derivatives as potential inhibitors of amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Within this study, a specific derivative of 5,7-Dichloro-2-naphthylamine, compound 4q (N-(4-methoxyphenyl)-5,7-dichloronaphthalen-2-amine), was selected for in vivo pharmacokinetic studies in mice due to its promising in vitro profile.

The investigation revealed that compound 4q was able to rapidly cross the blood-brain barrier. Following administration, the concentration of the compound in the brain was found to be higher than in the plasma, indicating efficient penetration and accumulation in the target organ. This is a critical finding, as it suggests that therapeutic concentrations of this class of compounds may be achievable in the brain.

The table below summarizes the key in vivo pharmacokinetic finding for this derivative.

| Compound ID | Animal Model | Key Finding | Implication |

| 4q | Mice | Rapidly crossed the blood-brain barrier, achieving higher concentrations in the brain than in plasma. | Demonstrates potential for development as a CNS-active agent for neurodegenerative diseases. |

The ability of this 5,7-Dichloro-2-naphthylamine derivative to overcome the BBB is a significant step forward. It provides a strong rationale for further preclinical development, including efficacy studies in transgenic animal models of Alzheimer's disease. Such models, which are genetically engineered to develop amyloid plaques and other pathological features of the disease, would be the next logical step to assess the therapeutic potential of these compounds to modify disease progression.

While the current body of published in vivo research on 5,7-Dichloro-2-naphthylamine derivatives is focused on pharmacokinetic properties, these initial findings are highly encouraging. They establish the foundational requirement for this chemical scaffold to be considered a viable candidate for CNS drug discovery and underscore the need for future studies to explore its efficacy in relevant disease models.

Future Research Directions and Unexplored Avenues for 5,7 Dichloro 2 Naphthylamine

Development of More Efficient and Sustainable Synthetic Routes

The advancement of green chemistry principles offers a significant opportunity to revolutionize the synthesis of 5,7-Dichloro-2-naphthylamine. Future research should prioritize the development of synthetic protocols that are not only efficient in terms of yield but also environmentally benign.

Advanced Spectroscopic and Structural Elucidation Techniques

A deeper understanding of the electronic and structural properties of 5,7-Dichloro-2-naphthylamine is crucial for predicting its reactivity and designing novel derivatives. Future studies should move beyond routine characterization and employ advanced spectroscopic and computational methods.

A combination of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy can provide detailed insights into the compound's vibrational modes. spectroscopyonline.com Furthermore, computational analyses are essential for a comprehensive understanding. spectroscopyonline.com Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can elucidate the molecule's electronic properties and kinetic stability. spectroscopyonline.com

Mapping the Molecular Electrostatic Potential (MEP) onto the molecular surface is another powerful technique. spectroscopyonline.com This analysis helps to identify regions of high and low electron density, thereby pinpointing potential sites for electrophilic and nucleophilic attack and predicting intermolecular interactions. spectroscopyonline.com Such detailed structural and electronic characterization is a critical step for rational molecular design. spectroscopyonline.com

Expansion of Derivatization Strategies for Novel Chemical Entities

The true potential of 5,7-Dichloro-2-naphthylamine lies in its use as a scaffold for creating novel chemical entities with tailored properties. The primary amino group and the naphthalene (B1677914) ring system are prime sites for chemical modification. Future research should focus on expanding the existing derivatization strategies.

The introduction of specific functional groups can be used to enhance analytical performance or to create new functionalities. nih.gov Strategies could include:

Introducing chromophores or extended conjugated systems to improve detection by UV-Vis spectroscopy. nih.gov

Attaching fluorophore units to enable highly sensitive detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). nih.gov

Utilizing a wide range of derivatization reagents , such as acyl chlorides, sulfonic esters, and various amines, to create diverse libraries of new compounds. nih.gov

These strategies, which have proven successful for other classes of molecules like triterpenoids, can be adapted to 5,7-Dichloro-2-naphthylamine to generate a host of novel derivatives for further screening and application. nih.gov

Deeper Mechanistic Insights into Chemical Transformations and Reaction Pathways

A fundamental understanding of the mechanisms governing the chemical reactions of 5,7-Dichloro-2-naphthylamine is essential for optimizing reaction conditions and controlling product formation. Future research should employ computational chemistry, particularly Density Functional Theory (DFT), to model its reaction pathways.

For instance, in reactions involving the amine group, such as reductive deamination or substitution, DFT studies can provide critical insights. frontiersin.org These computational models can help to:

Identify the active intermediates and transition states. frontiersin.org

Evaluate competing reaction pathways, such as deamination versus dehydrogenation. frontiersin.org

Determine the role of catalysts and the effect of different reagents or solvents. frontiersin.org

Understand the origin of chemoselectivity in complex transformations. frontiersin.org

By calculating the potential energy surfaces of proposed reactions, researchers can predict the most favorable pathways and identify rate-determining steps, allowing for a more rational and efficient approach to synthesis. frontiersin.org

Computational Design and Virtual Screening of Novel Derivatives with Tuned Properties

Computational methods are poised to accelerate the discovery of novel derivatives of 5,7-Dichloro-2-naphthylamine with specific, desirable properties. Virtual screening (VS) is a powerful technique that allows for the rapid computational evaluation of large libraries of molecules, significantly reducing the time and cost associated with experimental high-throughput screening. nih.govnih.gov

Future research should leverage both Structure-Based Virtual Screening (SBVS) and Ligand-Based Virtual Screening (LBVS). nih.gov

SBVS can be used when the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. Derivatives of 5,7-Dichloro-2-naphthylamine can be computationally docked into the target's binding site to predict their binding affinity and mode of interaction. nih.gov

LBVS is applicable when the structure of the target is unknown but a set of molecules with known biological activity exists. nih.gov Pharmacophore models can be built based on these active molecules to screen for derivatives with similar properties. nih.gov

These computational screening funnels can effectively filter vast chemical libraries, such as the ZINC database, to identify a smaller, more manageable set of high-potential candidates for laboratory synthesis and in vitro testing. nih.govnih.gov

Identification of Novel Biological Targets and Therapeutic Potential through Derivatization (Mechanism-focused)

A key unexplored avenue for 5,7-Dichloro-2-naphthylamine is the systematic exploration of its therapeutic potential through mechanism-focused derivatization. By combining the synthetic and computational strategies outlined above, research can be directed toward discovering novel biological targets and developing potential therapeutic agents.

The process would involve designing and synthesizing a library of derivatives with planned structural modifications. These modifications, guided by computational predictions, would be intended to modulate the molecule's interaction with biological systems. For example, studies on other compounds have shown that specific substituents can be targeted to amino acids in proteins to confer antiviral properties. spectroscopyonline.com A similar mechanism-focused approach could be applied to 5,7-Dichloro-2-naphthylamine.

By screening this derivative library against various biological targets, researchers can identify novel interactions. Subsequent spectroscopic and computational analysis of the lead compounds would help to elucidate the mechanism of action, paving the way for the development of new classes of therapeutic agents.

Data on Future Research Directions

| Research Area | Key Techniques and Approaches | Primary Goals |

| Sustainable Synthesis | Mechanochemistry (Ball Milling), Liquid-Assisted Grinding | Reduce solvent use, decrease reaction times, improve yields, create environmentally benign processes. nih.gov |

| Advanced Spectroscopy | FT-IR, FT-Raman, HOMO-LUMO calculations, Molecular Electrostatic Potential (MEP) mapping | Elucidate detailed electronic and structural properties, predict reactive sites. spectroscopyonline.com |

| Expanded Derivatization | Introduction of chromophores and fluorophores, use of reagents like acyl chlorides and sulfonic esters | Create diverse chemical libraries, enhance analytical detection, generate novel chemical entities. nih.gov |

| Mechanistic Insights | Density Functional Theory (DFT) studies, transition state analysis, potential energy surface calculation | Understand reaction pathways, optimize conditions, control chemoselectivity. frontiersin.org |

| Computational Design | Virtual Screening (Structure-Based and Ligand-Based), Molecular Docking, Pharmacophore Modeling | Accelerate drug discovery, identify high-potential derivatives with tuned properties, reduce experimental costs. nih.govnih.gov |

| Biological Target ID | Mechanism-focused derivatization, biological screening of derivative libraries | Discover novel therapeutic uses, identify new protein targets, elucidate mechanisms of action. spectroscopyonline.com |

Q & A

Q. How to design a study investigating the environmental persistence of 5,7-Dichloro-2-naphthylamine?

- Methodological Answer : Conduct photodegradation experiments under simulated sunlight (UV-Vis irradiation) and analyze degradation products via GC-MS. Include controls for abiotic/biotic pathways and measure half-lives in soil/water matrices. Follow OECD guidelines for environmental fate testing, ensuring reproducibility through triplicate trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.